molecular formula C16H14Cl2N2 B1519713 2-Amino-6-chloro-8-methyl-3-phenylquinoline hydrochloride CAS No. 1171355-84-2

2-Amino-6-chloro-8-methyl-3-phenylquinoline hydrochloride

Cat. No. B1519713
CAS RN: 1171355-84-2
M. Wt: 305.2 g/mol
InChI Key: ZCFUSNVNBGNHBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-6-chloro-8-methyl-3-phenylquinoline hydrochloride is a chemical compound with the molecular formula C16H13ClN2·HCl . It is a solid substance and its molecular weight is 305.20 .


Molecular Structure Analysis

The SMILES string for this compound is NC(C(C1=CC=CC=C1)=C2)=NC(C2=C3)=C(C)C=C3Cl.Cl . The InChI key is ZCFUSNVNBGNHBU-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a solid . Its molecular weight is 305.20 . The SMILES string and InChI key, which provide information about its molecular structure, are NC(C(C1=CC=CC=C1)=C2)=NC(C2=C3)=C(C)C=C3Cl.Cl and ZCFUSNVNBGNHBU-UHFFFAOYSA-N respectively .

Scientific Research Applications

Proteomics Research

This compound is utilized in proteomics research, where it serves as a biochemical tool for the study of protein expression and function. Its unique structure allows for the selective targeting and identification of proteins, aiding in the understanding of complex biological systems .

Drug Discovery

As a scaffold in medicinal chemistry, this quinoline derivative is valuable in drug discovery. It can be used to synthesize potential therapeutic agents, particularly due to its pharmacophore properties which can interact with various biological targets .

Organic Synthesis

In synthetic organic chemistry, this compound is employed as a building block for the construction of complex molecules. Its reactivity and stability under various conditions make it a versatile reagent for creating new chemical entities .

Material Science

The compound’s structural features are explored in material science for the development of novel materials. Its aromatic system and substituents can contribute to the electronic and optical properties of materials .

Analytical Chemistry

In analytical chemistry, this quinoline derivative can be used as a standard or reference compound in chromatographic or spectroscopic methods, helping to calibrate instruments and validate methodologies .

Environmental Chemistry

Due to its specific chemical interactions, it can be applied in environmental chemistry for the detection and quantification of pollutants. Its sensitivity to particular compounds makes it a candidate for use in sensors or assays .

Chemical Education

This compound can serve as an example in chemical education to illustrate various chemical and physical properties, reactions, and synthesis strategies, enriching the learning experience for students .

Biochemical Research

In biochemical research, it can be used to study enzyme reactions and metabolic pathways. Its ability to act as a substrate or inhibitor for certain enzymes can provide insights into biochemical processes .

Safety And Hazards

The compound has been classified as Acute Tox. 3 Oral - Aquatic Chronic 4 . The hazard statements are H301 - H413 . The precautionary statements are P301 + P310 + P330 . It is non-combustible and is considered an acute toxic Cat.3 / toxic hazardous material causing chronic effects .

properties

IUPAC Name

6-chloro-8-methyl-3-phenylquinolin-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2.ClH/c1-10-7-13(17)8-12-9-14(16(18)19-15(10)12)11-5-3-2-4-6-11;/h2-9H,1H3,(H2,18,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCFUSNVNBGNHBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=CC(=C(N=C12)N)C3=CC=CC=C3)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00656642
Record name 6-Chloro-8-methyl-3-phenylquinolin-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00656642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-chloro-8-methyl-3-phenylquinoline hydrochloride

CAS RN

1171355-84-2
Record name 6-Chloro-8-methyl-3-phenylquinolin-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00656642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-6-chloro-8-methyl-3-phenylquinoline hydrochloride
Reactant of Route 2
Reactant of Route 2
2-Amino-6-chloro-8-methyl-3-phenylquinoline hydrochloride
Reactant of Route 3
2-Amino-6-chloro-8-methyl-3-phenylquinoline hydrochloride
Reactant of Route 4
2-Amino-6-chloro-8-methyl-3-phenylquinoline hydrochloride
Reactant of Route 5
2-Amino-6-chloro-8-methyl-3-phenylquinoline hydrochloride
Reactant of Route 6
2-Amino-6-chloro-8-methyl-3-phenylquinoline hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.